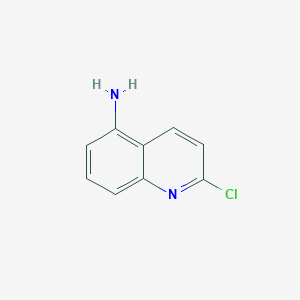

2-Chlorchinolin-5-amin

Übersicht

Beschreibung

2-Chloroquinolin-5-amine is a chemical compound belonging to the quinoline class of organic compounds . It contains a total of 20 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), and 1 Pyridine .

Synthesis Analysis

The synthesis of 2-Chloroquinolin-5-amine and its derivatives has been discussed in several papers . For instance, a series of secondary amines containing 2-chloroquinoline as a lipophilic domain have been synthesized based on the structural requirements essential for allylamine/benzylamine antimycotics by nucleophilic substitution reaction of 3-chloromethyl-2-chloroquinoline with various aliphatic and aromatic amines in absolute ethanol in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of 2-Chloroquinolin-5-amine includes 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), and 1 Pyridine . The molecular weight of this compound is 178.62 g/mol .Chemical Reactions Analysis

The chemistry of 2-Chloroquinolin-5-amine and related analogs has been highlighted in recent research data . It covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis

2-Chloroquinolin-5-amine is a powder with a melting point of 110-111°C .Wissenschaftliche Forschungsanwendungen

Synthese von Chinolinringsystemen

2-Chlorchinolin-5-amin spielt eine entscheidende Rolle bei der Synthese von Chinolinringsystemen. Es wird in Reaktionen zur Konstruktion von fusionierten oder binären Chinolin-Cord-Heterocyclensystemen verwendet .

Biologische und pharmazeutische Anwendungen

Verbindungen, die das Chinolinringsystem enthalten, wie z. B. This compound, haben verschiedene biologische und pharmazeutische Aktivitäten gezeigt . Dazu gehören:

Anti-Tuberkulose-Aktivität: Chinolin-basierte Verbindungen haben sich als potenzielle Anti-Tuberkulose-Mittel erwiesen .

Anti-Plasmodial-Aktivität: Diese Verbindungen wurden aufgrund ihrer Anti-Plasmodial-Eigenschaften auch zur Behandlung von Malaria eingesetzt .

Antibakterielle und antifungale Aktivitäten: Chinolin-basierte Verbindungen haben sowohl antibakterielle als auch antifungale Eigenschaften gezeigt .

Entzündungshemmende und antihypertensive Aktivitäten: Sie wurden wegen ihrer entzündungshemmenden und blutdrucksenkenden Wirkungen eingesetzt .

Antioxidative Aktivitäten: Diese Verbindungen haben auch antioxidative Aktivitäten gezeigt .

Inhibitorische Aktivitäten

Chinoline wurden als Tyrokinase PDGF-RTK-Inhibitoren, Inositol 50-Phosphatase (SH2)-Inhibitoren, DNA-Gyrase-B-Inhibitoren als Mycobacterium tuberculosis und DNA-Topoisomerase-Inhibitoren verwendet .

Industrielle und synthetische organische Chemie

Chinolin ist aufgrund seiner vielseitigen Anwendungen in den Bereichen der industriellen und synthetischen organischen Chemie zu einer essentiellen heterocyclischen Verbindung geworden .

Arzneimittelforschung

Es ist ein wichtiges Gerüst für Leitstrukturen in der Arzneimittelforschung und spielt eine wichtige Rolle im Bereich der pharmazeutischen Chemie .

Synthese von biologisch aktiven Chinolinen und deren Analogen

Eine Reihe von 5-(2-Chlorchinolin-3-yl)-1,3,4-oxadiazol-2-aminen mit unterschiedlichen biologischen Aktivitäten wurden durch Cyclisierung von Semicarbazonen entworfen und synthetisiert .

Wirkmechanismus

Target of Action

The primary target of 2-Chloroquinolin-5-amine is the proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .

Mode of Action

2-Chloroquinolin-5-amine interacts with its targets in the PI3K/AKT/mTOR pathway, leading to changes in the pathway’s activity. The molecular docking studies have revealed a lesser binding energy with 2-Chloroquinolin-5-amine, indicating a strong interaction with the target proteins .

Biochemical Pathways

The PI3K/AKT/mTOR pathway is the primary biochemical pathway affected by 2-Chloroquinolin-5-amine . This pathway is involved in cell cycle progression, protein synthesis, and cell survival. By interacting with this pathway, 2-Chloroquinolin-5-amine can influence these cellular processes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Chloroquinolin-5-amine are predicted to be satisfactory . These properties impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and can exert its effects.

Result of Action

The molecular and cellular effects of 2-Chloroquinolin-5-amine’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . Specifically, one of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, has been found to be active with an inhibition concentration value of 29.4 μM against a non-small cell lung cancer cell line, A549 .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-Chloroquinolin-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with proteins involved in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting or modulating their activity.

Cellular Effects

The effects of 2-Chloroquinolin-5-amine on various cell types and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in non-small cell lung cancer cell lines (A549), 2-Chloroquinolin-5-amine has demonstrated significant antiproliferative activity . This compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to reduced cell viability and increased cell death.

Molecular Mechanism

At the molecular level, 2-Chloroquinolin-5-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, molecular docking studies have shown that 2-Chloroquinolin-5-amine can bind to proteins in the PI3K/AKT/mTOR pathway with high affinity, resulting in the inhibition of this pathway . This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloroquinolin-5-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloroquinolin-5-amine remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained antiproliferative effects on cancer cells.

Dosage Effects in Animal Models

The effects of 2-Chloroquinolin-5-amine vary with different dosages in animal models. At lower doses, it has been observed to exert therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may occur. For instance, in animal studies, high doses of 2-Chloroquinolin-5-amine have been associated with hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

2-Chloroquinolin-5-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The primary metabolic pathway involves the oxidation and conjugation of 2-Chloroquinolin-5-amine, leading to the formation of metabolites that are excreted via the urine . These metabolic processes can influence the compound’s efficacy and toxicity.

Transport and Distribution

Within cells and tissues, 2-Chloroquinolin-5-amine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. For example, it may bind to plasma proteins, which can affect its bioavailability and distribution to target tissues . The localization and accumulation of 2-Chloroquinolin-5-amine in specific tissues can influence its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of 2-Chloroquinolin-5-amine is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . The subcellular distribution of 2-Chloroquinolin-5-amine can significantly impact its biological effects.

Eigenschaften

IUPAC Name |

2-chloroquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-5-4-6-7(11)2-1-3-8(6)12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYURTHPFIWJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC(=NC2=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

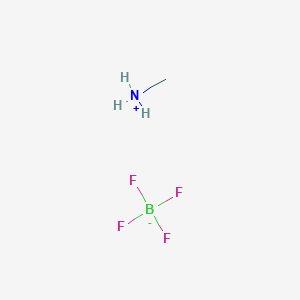

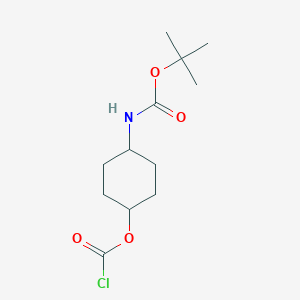

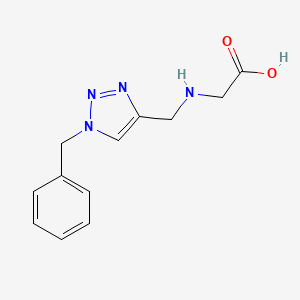

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({[(Oxolan-2-yl)methyl]sulfanyl}methyl)cyclopentan-1-ol](/img/structure/B1488131.png)

![N'-[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1488137.png)

![1-{[(1-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488145.png)

![2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B1488146.png)